molecular formula C₁₆H₁₀D₄Br₂N₆O₄S B1161456 N-Despropyl-macitentan-d4

N-Despropyl-macitentan-d4

Cat. No.: B1161456
M. Wt: 550.22
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Pharmaceutical Research

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), has become an important strategy in drug discovery and development. unibestpharm.comnih.gov This subtle structural modification can significantly alter a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown. unibestpharm.com This increased stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. unibestpharm.comresearchgate.net

Deuterated compounds are also invaluable as internal standards in quantitative bioanalytical assays. researchgate.net Their similar chemical properties to the unlabeled drug, but distinct mass, allow for precise measurement of the drug and its metabolites in biological samples.

Role of N-Despropyl-macitentan-d4 as a Key Research Compound

This compound is primarily used as an internal standard for the accurate quantification of N-despropyl-macitentan in various research settings. medchemexpress.com Its deuteration provides a distinct mass signature, enabling researchers to differentiate it from the naturally occurring metabolite in biological matrices during mass spectrometry analysis. This is crucial for understanding the pharmacokinetics of macitentan (B1675890) and its active metabolite.

Overview of Macitentan Metabolism and the Derivation of N-Despropyl-macitentan

Macitentan is metabolized in the body through several pathways, with the formation of N-despropyl-macitentan being a key step. europa.eurroij.com

Enzymatic Pathways in Parent Compound Biotransformation

The biotransformation of macitentan is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net The main enzyme responsible for the metabolism of macitentan is CYP3A4, which accounts for approximately 99% of the oxidative depropylation that forms the active metabolite. europa.eueuropa.eujnj.com Other CYP enzymes, including CYP2C8, CYP2C9, and CYP2C19, play minor roles in its metabolism. europa.eueuropa.eu

Macitentan undergoes several metabolic transformations, including:

Oxidative depropylation of the sulfamide (B24259) to produce the pharmacologically active metabolite, N-despropyl-macitentan (also known as ACT-132577). europa.eurroij.comeuropa.eu

Oxidative cleavage of the ethylene (B1197577) glycol linker. nih.gov

Aliphatic hydroxylation. nih.gov

Hydrolysis of the sulfamide moiety. nih.gov

Formation and Characterization of N-Despropyl Metabolites

Chemical and Physical Properties

PropertyValue
Compound Name This compound
Synonyms Aprocitentan-d4, Macitentan ACT-132577 D4
Molecular Formula C16H10D4Br2N6O4S cymitquimica.com
Molecular Weight 550.22 g/mol cymitquimica.com
Appearance Powder
Storage -20°C Freeze

Metabolic Pathways of Macitentan

PathwayPrimary Enzyme(s)Resulting Metabolite(s)
Oxidative DepropylationCYP3A4 (major), CYP2C8, CYP2C9, CYP2C19 (minor) europa.eueuropa.euN-despropyl-macitentan (ACT-132577) (active) europa.eurroij.com
Oxidative CleavageCYP2C9 nih.govAlcohol M4, Acid M5 nih.gov
Aliphatic HydroxylationCYP2C9 (major), CYP2C8, CYP2C19 (minor) nih.govM7 nih.govnih.gov
Sulfamide HydrolysisChemical hydrolysis nih.govM3 (ACT-080803) nih.gov

Properties

Molecular Formula

C₁₆H₁₀D₄Br₂N₆O₄S

Molecular Weight

550.22

Synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide-d4

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of N Despropyl Macitentan D4

Chemical Synthesis Pathways for N-Despropyl-macitentan

N-Despropyl-macitentan is an active metabolite of macitentan (B1675890), formed through oxidative depropylation. clearsynth.comnewdrugapprovals.org Its chemical synthesis is analogous to that of macitentan, beginning with different starting materials. The synthesis generally proceeds through the sequential assembly of its key structural components: the two pyrimidine (B1678525) rings and the ethoxy linker.

A common synthetic route involves a series of nucleophilic substitution reactions. The process typically starts with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207). This precursor undergoes a reaction with sulfamide (B24259) (H₂NSO₂NH₂) in the presence of a base. This step selectively replaces one of the chlorine atoms on the pyrimidine ring to form the intermediate, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]sulfamide.

Following the formation of this key intermediate, the second pyrimidine ring and the linker are introduced. This is achieved through a subsequent reaction with an ethylene (B1197577) glycol derivative, followed by condensation with 5-bromo-2-chloropyrimidine (B32469). ijsrst.comgoogle.com This sequence of reactions builds the final N-Despropyl-macitentan molecule, which has the systematic IUPAC name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]sulfamide. synzeal.com

Table 1: Key Intermediates in N-Despropyl-macitentan Synthesis

Intermediate Name Chemical Structure Role in Synthesis
5-(4-bromophenyl)-4,6-dichloropyrimidine A dichlorinated pyrimidine ring with a bromophenyl substituent The initial building block for the core structure.
Sulfamide H₂NSO₂NH₂ Provides the sulfamide group that links to the first pyrimidine ring.
N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]sulfamide The product of the first condensation step A key intermediate where one reactive chlorine is replaced by the sulfamide moiety.

Deuterium (B1214612) Incorporation Techniques and Strategies

The introduction of deuterium into the N-Despropyl-macitentan structure requires specific and controlled methods to ensure the label is placed at the desired position with high isotopic enrichment. For N-Despropyl-macitentan-d4, the four deuterium atoms are strategically located on the ethylene glycol linker. lgcstandards.com

Regioselective deuteration ensures that deuterium atoms are incorporated into specific, predetermined locations within a molecule. This precision is vital for creating a stable labeled internal standard, as it prevents the label from being lost during metabolic processes or chemical exchange. The most effective and direct strategy for synthesizing this compound is the use of a deuterated building block.

In this approach, commercially available ethylene glycol-d4 (HO-CD₂-CD₂-OH) is used in place of its non-deuterated counterpart during the synthesis. This method offers complete control over the site of deuteration, ensuring that all four deuterium atoms are located exclusively on the ethoxy bridge connecting the two pyrimidine moieties. This circumvents potential issues with non-specific H/D exchange reactions that might occur if attempting to deuterate the final molecule. nih.gov

The synthesis protocol for this compound mirrors the pathway for the unlabeled compound, with the critical substitution of ethylene glycol-d4.

Formation of the first intermediate: 5-(4-bromophenyl)-4,6-dichloropyrimidine is reacted with sulfamide using a suitable base and solvent system to produce N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]sulfamide.

Incorporation of the deuterated linker: The intermediate from the first step is then reacted with ethylene glycol-d4 (HO-CD₂-CD₂-OH) in the presence of a strong base, such as potassium tert-butoxide. This nucleophilic substitution reaction replaces the remaining chlorine atom with the deuterated hydroxyethoxy group, yielding N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy-d4)-4-pyrimidinyl]sulfamide.

Final condensation step: The deuterated alcohol intermediate is then coupled with 5-bromo-2-chloropyrimidine to form the final product, this compound. This step forms the ether linkage and completes the molecular structure.

This synthetic strategy is highly efficient for producing the specifically labeled d4 isotopologue.

Characterization of Deuterated Positions and Isotopic Purity

After synthesis, rigorous analytical characterization is essential to confirm the molecular structure, the precise location of the deuterium atoms, and the isotopic purity of the final compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose.

Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of the deuterium atoms.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. A comparison of the molecular weight of N-Despropyl-macitentan (C₁₆H₁₄Br₂N₆O₄S, MW: 546.19 g/mol ) clearsynth.com with that of this compound (C₁₆D₄H₁₀Br₂N₆O₄S, MW: 550.22 g/mol ) lgcstandards.com shows a mass shift of approximately 4 Da, confirming the incorporation of four deuterium atoms.

Positional Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the molecule. By analyzing the mass-to-charge ratio of the resulting fragments, the location of the deuterium atoms can be verified. Fragments containing the ethoxy linker will exhibit the 4 Da mass shift, while fragments without this linker will not, thus confirming the regioselectivity of the labeling. plos.org

Isotopic Purity: MS is also used to determine the isotopic purity by measuring the relative intensities of the ion signals corresponding to the desired d4 molecule versus those with fewer deuterium labels (d3, d2, d1) and the unlabeled (d0) compound. nih.gov High isotopic purity (typically >98%) is critical for its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information and confirms the site of deuteration.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic signals for the methylene (B1212753) protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-) would be absent or significantly diminished. The disappearance of these signals is direct evidence of deuterium substitution at these positions.

¹³C NMR: The carbon NMR spectrum provides complementary information. The signals for the two carbons in the ethoxy linker (-CD₂-CD₂-) will appear as multiplets due to C-D coupling (deuterium has a nuclear spin of I=1), and their chemical shifts may be slightly altered compared to the unlabeled compound.

Table 2: Analytical Characterization Data

Technique Expected Result for this compound Information Provided
Mass Spectrometry (MS) Molecular ion peak at m/z ~550 Confirms incorporation of four deuterium atoms.
Tandem MS (MS/MS) Fragmentation pattern showing a +4 Da shift in fragments containing the ethoxy linker Confirms the location of the deuterium label.
¹H NMR Absence of signals corresponding to the -CH₂-CH₂- protons of the ethoxy bridge Verifies the site of deuteration.

| ¹³C NMR | Appearance of multiplets for the carbons in the -CD₂-CD₂- linker | Confirms the structure and location of deuterium. |

Analytical Method Development and Validation Utilizing N Despropyl Macitentan D4

Role of N-Despropyl-macitentan-d4 as an Internal Standard in Quantitative Analysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality control samples to correct for the variability in the analytical procedure. scioninstruments.com The ideal IS has physicochemical properties very similar to the analyte of interest. acanthusresearch.com Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. scispace.comcrimsonpublishers.com They exhibit nearly identical chemical and physical behavior to their unlabeled counterparts, including extraction recovery, chromatographic retention time, and ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. acanthusresearch.comtexilajournal.com This allows this compound to effectively compensate for variations during sample preparation and analysis, leading to improved data quality. crimsonpublishers.com

The methodology employing stable isotope internal standards is known as isotope dilution analysis (IDA). wikipedia.org This technique is a method of internal standardization where a known amount of an isotopically distinct version of the analyte is added to the sample. wikipedia.orgalfa-chemistry.com The fundamental principle is that the SIL standard and the native analyte will behave identically during every step of the analytical process, from extraction and handling to chromatographic separation and ionization. wikipedia.org

After adding the SIL standard, the sample is processed, and the ratio of the analytical signal of the native analyte to the signal of the SIL standard is measured by the mass spectrometer. alfa-chemistry.com Because any sample loss or variation in instrument response will affect both the analyte and the standard to the same extent, their ratio remains constant. olhardigital.com.br This ratio is then used to calculate the concentration of the analyte in the original sample by interpolating from a calibration curve constructed using the same analyte-to-internal standard ratios. nih.gov This approach provides highly accurate and precise measurements, as it is largely independent of sample recovery efficiency. olhardigital.com.br

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly when analyzing complex biological samples like plasma. nih.gov These effects arise from co-eluting endogenous components of the sample matrix that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. kcasbio.com This can compromise the accuracy, precision, and sensitivity of the assay. nih.gov

Deuterated analogs like this compound are exceptionally effective at compensating for matrix effects. kcasbio.comchromatographyonline.com Key advantages include:

Co-elution: The deuterated standard has nearly identical chromatographic properties to the unlabeled analyte, ensuring they elute from the liquid chromatography column at the same time. texilajournal.com This means both compounds are exposed to the same interfering matrix components as they enter the mass spectrometer's ion source.

Normalization of Ionization Variability: Since the analyte and the deuterated internal standard are chemically almost identical, they experience the same degree of ion suppression or enhancement caused by the matrix. chromatographyonline.comchromforum.org

Improved Accuracy and Precision: By measuring the ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized. crimsonpublishers.comtexilajournal.com This leads to a significant improvement in the accuracy and reproducibility of the quantitative results compared to using structural analog internal standards, which may have different chromatographic and ionization behaviors. scispace.comnih.gov

While deuterated standards are highly effective, it is important to note that in some rare cases, slight differences in retention time or differential matrix effects can still occur. nih.govmyadlm.org However, for most applications, they remain the preferred choice for mitigating matrix effects in LC-MS/MS assays. kcasbio.com

Chromatographic Methodologies for Detection and Quantification

The detection and quantification of macitentan (B1675890) and its metabolites, utilizing this compound as an internal standard, are predominantly achieved through the coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS). nih.govresearchgate.net This combination, known as LC-MS/MS, has become the technology of choice for pharmaceutical analysis in biological fluids due to its superior sensitivity, selectivity, and specificity. nih.govwaters.com

LC-MS/MS is widely applied for the simultaneous determination of macitentan and its active metabolite in human plasma for pharmacokinetic studies. nih.gov The liquid chromatography stage separates the analytes of interest from each other and from the complex sample matrix. The tandem mass spectrometry stage provides highly selective and sensitive detection, allowing for accurate quantification even at very low concentrations. waters.com Methods have been developed and validated with linear ranges typically from 1 to 500 ng/mL for both macitentan and its active metabolite, demonstrating the technique's suitability for clinical applications. nih.govnih.gov

Effective chromatographic separation is critical for a reliable LC-MS/MS assay. Optimization involves selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and column temperature to achieve good peak shape, resolution between analytes and potential interferences, and a reasonable run time. For the analysis of macitentan and its metabolites, reversed-phase chromatography is commonly employed.

ParameterTypical Value/ConditionSource
Column C18 or C8 reverse-phase (e.g., Inertsil ODS-SP, Zorbax SB C8) researchgate.netnih.govjetir.org
Mobile Phase Acetonitrile and water (or a buffer) with an acidic modifier (e.g., 0.1-0.5% Formic Acid or 0.2% Acetic Acid) nih.govnih.gov
Elution Mode Isocratic or Gradient researchgate.netnih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govnih.gov
Column Temperature Ambient or controlled (e.g., 30 °C) researchgate.net
Injection Volume 10 - 20 µL researchgate.netbg.ac.rs

These parameters are optimized to ensure that macitentan, its metabolites, and the internal standard are well-separated from endogenous plasma components, thereby minimizing matrix effects before the analytes enter the mass spectrometer. nih.gov

Tandem mass spectrometry is the key to the high selectivity of the LC-MS/MS method. ijcap.in The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.orgcreative-proteomics.com

The principle of MRM involves two stages of mass filtering:

Q1 (First Quadrupole): In the first stage, the quadrupole mass filter is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the molecule of interest (the "precursor ion"). For macitentan, this would be its protonated molecule [M+H]⁺.

Q2 (Collision Cell): The selected precursor ion is then passed into a collision cell, where it is fragmented by collision with an inert gas (e.g., nitrogen or argon).

Q3 (Third Quadrupole): In the third stage, a second mass filter is set to select only a specific, characteristic fragment ion (the "product ion") from the mixture of fragments produced in the collision cell.

This precursor ion → product ion transition is highly specific to the chemical structure of the analyte. creative-proteomics.com By monitoring one or more of these unique transitions for each compound, the instrument can selectively quantify the analytes with extremely high sensitivity and minimal interference from other compounds in the sample. waters.comcreative-proteomics.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
Macitentan547.1201.0Positive nih.gov
Macitentan589.1203.3Positive nih.govbg.ac.rs
ACT-132577 (N-Despropyl-macitentan)589.0203.0Positive nih.gov
Macitentan-d4 (IS)Typically +4 units from nativeSame or shiftedPositive

Note: The exact m/z values for this compound would be determined during method development, with the precursor ion being approximately 4 mass units higher than the unlabeled N-Despropyl-macitentan.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a preferred technique for the determination of macitentan and its metabolites due to its high sensitivity, selectivity, and speed. researchgate.net In methods developed for the quantification of N-Despropyl-macitentan, its deuterated analog, this compound, is added to samples as an internal standard to correct for variability during sample preparation and analysis. nih.gov

The chromatographic separation is typically achieved on a reverse-phase C18 column. nih.govbg.ac.rs Isocratic elution is often employed, using a mobile phase composed of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as acetic acid or formic acid. nih.govnih.gov This setup facilitates the efficient separation of the analyte from endogenous plasma components.

Following chromatographic separation, detection is performed using a tandem mass spectrometer, often a triple-stage quadrupole, operating in positive ion mode. nih.gov Quantification is conducted via multiple reaction monitoring (MRM), a highly specific and sensitive detection method. bg.ac.rs For the analyte N-Despropyl-macitentan (ACT-132577), a common mass transition monitored is m/z 589.0 → 203.0. nih.govresearchgate.net this compound, as the internal standard, would have a distinct mass transition that allows it to be monitored simultaneously without interference. The use of atmospheric pressure chemical ionization (APCI) has also been reported as an effective ionization source for the analysis of macitentan and its related compounds. researchgate.netbg.ac.rs

Other Relevant Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another widely validated and utilized technique for the simultaneous determination of macitentan and N-Despropyl-macitentan in biological fluids like human plasma. researchgate.netnih.govresearchgate.net These methods also rely on the use of an appropriate internal standard, such as a deuterated analog, to achieve reliable quantification.

Typical HPLC methods employ reverse-phase columns like Inertsil ODS-SP or Purosphere RP-18e. nih.govscitechnol.com The separation is commonly achieved with a mobile phase consisting of acetonitrile and an acidified aqueous component (e.g., 0.2% formic acid) at a constant flow rate. nih.govresearchgate.net The primary advantage of using a stable isotope-labeled internal standard like this compound in these assays is that it co-elutes with the target analyte, providing effective compensation for any matrix effects or variations in instrument response.

Method Validation Parameters and Regulatory Compliance in Research Settings

For bioanalytical methods to be considered reliable and acceptable for research, they must undergo rigorous validation in accordance with guidelines from regulatory bodies such as the US Food and Drug Administration (FDA). nih.gov The validation process assesses various parameters to ensure the method is accurate, precise, and specific for its intended purpose. The use of a deuterated internal standard like this compound is a key component in meeting these stringent validation requirements. nih.gov

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response. To establish this, a calibration curve is generated by analyzing a series of standards at different known concentrations. For the analysis of N-Despropyl-macitentan and its parent compound, these methods consistently show excellent linearity over a broad concentration range, with correlation coefficients (r²) typically exceeding 0.99. sphinxsai.com

Table 1: Reported Linearity Ranges for Macitentan and N-Despropyl-macitentan (ACT-132577) in Bioanalytical Methods
Linearity Range (ng/mL)Analytical TechniqueSource
1 - 500HPLC-MS/MS nih.govresearchgate.net
1 - 500UPLC-MS/MS nih.gov
1 - 2000LC-MS/MS nih.gov
0.997 - 1020.793LC-MS/MS sphinxsai.com
0.5 - 500UPLC-MS/MS bg.ac.rsresearchgate.net

Precision and Accuracy Assessments (Inter- and Intra-batch)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the measured value to the true value. Both parameters are evaluated within a single analytical run (intra-batch) and across different runs on different days (inter-batch). For bioanalytical methods, the accepted criteria for precision are typically within 15% RSD, while accuracy should be within ±15% of the nominal value. researchgate.net At the lower limit of quantification, these limits are often extended to 20%. researchgate.net

Table 2: Representative Inter- and Intra-Batch Precision and Accuracy Data
AnalyteConcentration (ng/mL)Intra-Batch Precision (%RSD)Intra-Batch Accuracy (%)Inter-Batch Precision (%RSD)Inter-Batch Accuracy (%)
MacitentanLow QC< 5.095.0 - 105.0< 6.094.0 - 106.0
MacitentanMid QC< 4.097.0 - 103.0< 5.096.0 - 104.0
MacitentanHigh QC< 3.098.0 - 102.0< 4.097.0 - 103.0
ACT-132577Low QC< 5.594.5 - 105.5< 6.593.5 - 106.5
ACT-132577Mid QC< 4.596.5 - 103.5< 5.595.5 - 104.5
ACT-132577High QC< 3.597.5 - 102.5< 4.596.5 - 103.5
Note: Data are representative values synthesized from typical validation reports.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically RSD ≤ 20%). researchgate.net The high sensitivity of UPLC-MS/MS methods allows for very low LLOQ values.

Table 3: Reported LLOQ/LOQ Values for Macitentan and N-Despropyl-macitentan
LLOQ/LOQ Value (ng/mL)Analytical TechniqueSource
1.0UPLC-MS/MS nih.govresearchgate.net
0.5UPLC-MS/MS bg.ac.rs
0.45RP-HPLC researchgate.net

Selectivity and Specificity Studies

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of these components. In bioanalytical work, this is often demonstrated by analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interferences at the retention time of the analyte and internal standard. Validated methods show no significant interference or matrix effects, ensuring that the measured response is solely from the analyte of interest. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high selectivity, as it behaves nearly identically to the analyte during extraction and ionization but is distinguished by mass. nih.gov

Recovery and Matrix Effect Evaluation

In bioanalytical method development, particularly for methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the assessment of recovery and matrix effects is paramount to ensure data accuracy and reliability. This compound is ideally suited for this purpose when analyzing its non-labeled counterpart, N-Despropyl-macitentan. As an internal standard, it is introduced into samples at a known concentration early in the sample preparation process.

Recovery is a measure of the efficiency of an extraction procedure. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction. By comparing the response of the internal standard in an extracted sample to its response in a neat (un-extracted) solution, analysts can accurately calculate the extraction recovery. In bioanalytical methods, recovery does not need to be 100%, but it should be consistent and reproducible. For instance, in a method developed for Macitentan using its deuterated standard, Macitentan-d4, the mean recovery for the internal standard was found to be 77.79% .

Matrix effect refers to the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. This compound co-elutes with the non-labeled analyte, and because it is affected by matrix components in the same way, it can be used to compensate for these variations. The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to its peak area in a neat solution. A ratio of these responses significantly different from 100% (e.g., <85% or >115%) indicates the presence of a matrix effect researchgate.net. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to correct for both recovery variability and matrix effects, ensuring the method's robustness.

Table 1: Illustrative Recovery Data for an Internal Standard in a Bioanalytical Method This table demonstrates the typical data obtained during recovery experiments, using Macitentan and its deuterated internal standard as an example.

CompoundConcentration LevelMean Recovery (%)
MacitentanLow QC68.04
MacitentanMedium QC72.09
MacitentanHigh QC71.52
Macitentan-d4 (Internal Standard) Working Concentration 77.79

Data sourced from a study on Macitentan in human plasma .

Application in Quality Control and Reference Standard Programs for Related Compounds

This compound plays a vital role as a reference material in quality control (QC) and reference standard programs. Its high purity and well-characterized structure make it suitable for confirming the identity and purity of related compounds and metabolites in pharmaceutical samples.

During analytical method development (AMD) and validation (AMV), this compound is used as an internal standard for the quantification of N-Despropyl-macitentan. Its inclusion in calibration standards and quality control samples is essential for establishing method performance characteristics as per regulatory guidelines (e.g., FDA, ICH).

Key validation parameters where this compound is critical include:

Linearity: It ensures a consistent response ratio across the calibration curve range.

Accuracy and Precision: It corrects for systematic and random errors that may occur during sample processing, thereby improving the accuracy (closeness to the true value) and precision (reproducibility) of the measurements researchgate.net.

Specificity and Selectivity: It helps confirm that the analytical signal corresponds solely to the analyte of interest, without interference from other matrix components.

Suppliers of pharmaceutical standards explicitly note that compounds like this compound are intended for use in AMD, AMV, and QC applications for drug submissions and commercial production synzeal.comaxios-research.comsynzeal.com.

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical analysis, this often means traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

This compound is offered by various suppliers as a high-quality reference standard lgcstandards.comartis-standards.com. These products are typically accompanied by a comprehensive Certificate of Analysis (CoA) detailing their identity, purity, and characterization data, which complies with regulatory standards axios-research.com. While the material itself may not be an official USP or EP reference standard, its quality is assured through rigorous testing. Some suppliers note that traceability against pharmacopeial standards can be provided based on feasibility, indicating that the necessary comparative analyses can be performed synzeal.comsynzeal.com. The use of such well-characterized reference standards is fundamental to ensuring that analytical results are accurate, consistent, and comparable across different laboratories and over time, aligning with the principles upheld by pharmacopeial bodies usp.org.

Preclinical and in Vitro Research Applications of N Despropyl Macitentan D4

Pharmacokinetic Research in Non-Human Biological Systems

The use of stable isotope-labeled compounds like N-Despropyl-macitentan-d4 is instrumental in pharmacokinetic studies. It serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate quantification of the active metabolite in various biological matrices.

In Vitro Permeability Studies

In vitro permeability assays are crucial for predicting the in vivo absorption of a drug. These assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), assess a compound's ability to cross a synthetic membrane. In such studies, this compound would be used as an internal standard to precisely quantify the amount of N-Despropyl-macitentan that has permeated the artificial membrane. This allows for the determination of the permeability coefficient, a key parameter in early drug development.

Plasma Protein Binding Studies in Animal Models

N-Despropyl-macitentan, the active metabolite of macitentan (B1675890), is highly bound to plasma proteins, primarily albumin. nih.gov Studies in animal models are essential to understand the extent of this binding, as it influences the distribution and clearance of the compound. In these studies, this compound is used as an internal standard for the accurate measurement of both total and unbound concentrations of the active metabolite in plasma samples. This is critical as only the unbound fraction of a drug is pharmacologically active. Both macitentan and its active metabolite are more than 99% bound to plasma proteins. nih.gov

Tissue Distribution Investigations (Preclinical)

Understanding how a drug and its metabolites distribute into various tissues is a key aspect of preclinical research. While studies with radiolabeled compounds like 14C-labeled macitentan have shown that the drug and its metabolites are widely distributed, with the highest concentrations found in the liver and kidneys, the use of deuterated analogs can offer a more targeted approach. fda.gov this compound can be used as a tracer, administered alongside the parent drug, to specifically track the distribution of the active metabolite in different tissues of animal models. Subsequent analysis of tissue homogenates by LC-MS/MS, using a different internal standard, would allow for precise quantification of this compound, providing a clear picture of its tissue penetration. The apparent volume of distribution at steady state for N-Despropyl-macitentan (ACT-132577) is approximately 40 liters, indicating good tissue distribution. nih.gov

Elimination Pathways in Preclinical Models

Preclinical studies in animal models are vital for characterizing the routes of elimination of a drug and its metabolites. Following administration of macitentan to rats, the pharmacokinetic profile of its active metabolite, N-Despropyl-macitentan (ACT-132577), has been characterized. The use of this compound as an internal standard in these studies ensures the accuracy of the concentration measurements in plasma, urine, and feces, which is essential for calculating key pharmacokinetic parameters.

Pharmacokinetic Parameters of N-Despropyl-macitentan (ACT-132577) in Rats After a Single Oral Dose of Macitentan
ParameterValueUnit
CmaxData not specifically available for oral dose in provided resultsng/mL
TmaxData not specifically available for oral dose in provided resultsh
AUC(0-t)Data not specifically available for oral dose in provided resultsng·h/mL
t1/2Longer than the parent compoundh

This table is representative of the type of data generated in preclinical pharmacokinetic studies. Specific values can vary depending on the study design and animal model.

In Vitro Drug Metabolism Research

In vitro metabolism studies are fundamental to understanding how a drug is processed in the body, identifying the enzymes involved, and characterizing the metabolites formed.

Elucidation of Metabolic Pathways of Parent Compound Using Labeled Analogs

This compound is a valuable tool for elucidating the metabolic pathways of its parent compound, macitentan. The primary metabolic pathway of macitentan is oxidative depropylation to form N-Despropyl-macitentan (ACT-132577). nih.gov This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov

In in vitro systems, such as human liver microsomes, this compound can be used in several ways. It can serve as a stable isotope-labeled internal standard for the accurate quantification of the non-deuterated N-Despropyl-macitentan formed during the incubation of macitentan with liver microsomes. This allows for precise determination of the rate of metabolite formation and the kinetics of the enzymatic reaction.

Furthermore, the use of deuterated compounds can help in understanding the mechanism of metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" where the rate of a reaction that involves breaking this bond is slower. nih.gov By comparing the rate of formation of N-Despropyl-macitentan from macitentan with the rate of formation from a deuterated version of macitentan, researchers can gain insights into the rate-limiting steps of the metabolic process.

In Vitro Metabolism of Macitentan
Parent CompoundPrimary MetabolitePrimary EnzymeMetabolic Reaction
MacitentanN-Despropyl-macitentan (ACT-132577)CYP3A4Oxidative Depropylation

Enzyme Kinetics and Cytochrome P450 (CYP) Studies in Research Models

The metabolic pathway of macitentan to N-despropyl-macitentan is heavily reliant on the cytochrome P450 system. nih.gov Understanding the kinetics and specific enzymes involved is crucial for predicting its metabolic profile and potential for drug interactions in preclinical models.

In vitro and in vivo research models have identified several CYP isoenzymes responsible for the metabolism of macitentan. The primary enzyme is CYP3A4, with minor contributions from other isoforms. nih.govnih.gov Significant species differences have been observed in preclinical animal models. nih.govnih.gov

In rats, multiple enzymes from the Cyp2c and Cyp3a families are involved in macitentan's metabolism. nih.govnih.gov In contrast, studies in dogs identified a single P450 enzyme, Cyp3a12, as responsible for its metabolism. nih.govnih.gov In vitro studies utilizing human-derived systems, such as human liver microsomes (HLMs) and recombinant human CYP3A4 (rCYP3A4), have confirmed the predominant role of CYP3A4 in the metabolic conversion. nih.govfrontiersin.org

Table 1: CYP Isoenzymes Involved in Macitentan Metabolism in Different Research Models
Research ModelPrimary CYP IsoenzymesMinor CYP IsoenzymesReference
Human (in vitro)CYP3A4CYP2C8, CYP2C9, CYP2C19 nih.gov
RatCyp2c family, Cyp3a familyNot specified nih.govnih.gov
DogCyp3a12Not specified nih.govnih.gov

Macitentan has demonstrated the potential to both induce and inhibit CYP enzymes in various research systems. In animal models, macitentan is a known inducer of cytochrome P450 expression. nih.govnih.gov Repeated dosing in rats and dogs leads to autoinduction. nih.gov Specifically, in rats, macitentan selectively upregulates the expression of Cyp3a. nih.govnih.gov In vitro studies using human hepatocytes showed that macitentan can induce CYP3A4 expression through the activation of the human pregnane (B1235032) X receptor (PXR). nih.govnih.gov

Regarding inhibition, in vitro studies have shown macitentan to be a moderate inhibitor of CYP3A4 and CYP2C19. nih.govnih.gov A study investigating the effects of bergapten (B1666803) on macitentan metabolism demonstrated competitive inhibition in different in vitro systems. frontiersin.org

Table 2: In Vitro Inhibition of Macitentan Metabolism by Bergapten
In Vitro SystemIC50 Value (μM)Inhibition TypeReference
Rat Liver Microsomes (RLMs)3.84Competitive frontiersin.org
Human Liver Microsomes (HLMs)17.82Competitive frontiersin.org
Recombinant Human CYP3A4 (rCYP3A4)12.81Competitive frontiersin.org

Metabolite Identification and Quantification in Biological Matrices (Non-Human)

N-Despropyl-macitentan is the identified active metabolite of macitentan. nih.gov The deuterated form, this compound, serves as an essential tool for its precise measurement in non-human biological matrices during preclinical research. Analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed for this purpose. frontiersin.org

In pharmacokinetic studies in rats, UPLC-MS/MS was used to assess the plasma concentrations of macitentan and its metabolites following oral administration. frontiersin.org Furthermore, a versatile LC/MS/MS assay has been developed with a lower limit of quantification for despropyl-macitentan established at 10 ng/mL, demonstrating the sensitivity of such methods in biological sample analysis. researchgate.net

Research on Drug-Drug Interaction Potential in Preclinical Models

The involvement of CYP enzymes and drug transporters in the metabolism and disposition of macitentan necessitates preclinical evaluation of its drug-drug interaction (DDI) potential.

Preclinical research indicates that macitentan interacts with several key drug-metabolizing enzymes and transporters. In vitro studies have shown that macitentan can induce the mRNA expression of CYP3A4, P-glycoprotein (P-gp, ABCB1), and solute carrier of organic anions 1B1 (SLCO1B1). nih.gov

Conversely, macitentan has been identified as an inhibitor of several important drug transporters. nih.gov These include P-gp, breast cancer resistance protein (BCRP), SLCO1B1, and SLCO1B3. nih.govnih.gov Unlike other endothelin receptor antagonists, the hepatic uptake of macitentan is primarily driven by passive diffusion rather than being dependent on organic anion-transporting polypeptide (OATP) transport. nih.govnih.gov This characteristic is thought to limit interactions with transport proteins involved in hepatic bile salt homeostasis due to lower intrahepatic drug concentrations. nih.gov

A range of in vitro studies have been conducted to characterize the interaction profile of macitentan. These studies confirmed its role as a moderate inhibitor of CYP3A4 and CYP2C19. nih.gov Using transporter-overexpressing cell lines, macitentan was shown to inhibit P-gp and BCRP. nih.gov These in vitro systems are fundamental in preclinical assessments to predict potential DDIs by examining the induction and inhibition of drug-metabolizing enzymes and transporters. nih.gov

Role of N Despropyl Macitentan D4 in Pharmaceutical Impurity and Metabolite Profiling

Identification and Characterization of Related Impurities and Degradation Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement. nih.govresearchgate.netresearchgate.net N-Despropyl-macitentan is recognized as both a metabolite and a potential process impurity or degradation product of macitentan (B1675890). Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify such impurities. nih.govresearchgate.net

In this context, N-Despropyl-macitentan-d4 serves as an ideal internal standard. During analysis, a known quantity of the deuterated standard is added to the sample. Because it is chemically identical to the target analyte (N-Despropyl-macitentan) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography but is distinguishable by the mass spectrometer. texilajournal.com This allows for precise quantification by correcting for any variability during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the impurity measurement. texilajournal.com

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions like acid/base hydrolysis, oxidation, heat, and light. nih.govresearchgate.netresearchgate.netnih.gov These studies help establish the stability-indicating nature of the analytical method. nih.govresearchgate.net The use of this compound in these studies ensures that the formation of its non-labeled analog can be accurately tracked and quantified, even at trace levels.

Table 1: Role of this compound in Impurity Analysis

Analytical AspectRole of this compoundRationale
Quantification Internal Standard for LC-MS/MSCorrects for matrix effects and variations in sample processing, ensuring high accuracy.
Method Validation Accuracy & Precision TestingUsed to spike samples to confirm the method's ability to recover and precisely measure the analyte.
Forced Degradation Monitoring Analyte FormationEnables accurate quantification of the N-Despropyl-macitentan degradant under stress conditions.
Specificity Mass DistinctionThe +4 Da mass difference allows clear differentiation from the native analyte by the mass spectrometer.

Profiling of Metabolite Signatures in Preclinical Studies

In preclinical pharmacokinetic studies, which involve animal models, it is necessary to measure the concentrations of both the parent drug (macitentan) and its significant metabolites in biological fluids like plasma over time. nih.gov this compound is crucial for the bioanalytical methods developed for these studies. karger.com By adding it to plasma samples as an internal standard, researchers can accurately quantify the levels of the actual N-Despropyl-macitentan metabolite. texilajournal.comkarger.com This process is vital for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of macitentan.

The data generated from these studies are fundamental for understanding the drug's behavior in vivo and for designing subsequent clinical trials. researchgate.net The use of a stable isotope-labeled standard like this compound is considered the gold standard for quantitative bioanalysis using LC-MS/MS due to its ability to minimize variability and improve data reliability. texilajournal.com

Table 2: Hypothetical Preclinical Plasma Concentration Data

Time Point (Hours)AnalyteMean Concentration (ng/mL)Analytical MethodInternal Standard Used
2Macitentan150.5LC-MS/MSMacitentan-d4
2N-Despropyl-macitentan45.2LC-MS/MSThis compound
8Macitentan98.7LC-MS/MSMacitentan-d4
8N-Despropyl-macitentan110.8LC-MS/MSThis compound
24Macitentan35.1LC-MS/MSMacitentan-d4
24N-Despropyl-macitentan85.4LC-MS/MSThis compound

Development of Reference Materials for Impurity and Metabolite Analysis

The reliability of any analytical measurement is directly dependent on the quality of the reference materials used for calibration and control. This compound is synthesized and purified to serve as a high-quality analytical reference standard. For it to be effective, the material must have high chemical and isotopic purity.

The development of such a reference material involves:

Chemical Synthesis: A multi-step organic synthesis process to create the N-Despropyl-macitentan structure incorporating four deuterium atoms at specific, stable positions in the molecule.

Purification: Rigorous purification, often using preparative chromatography, to remove any process-related impurities and ensure high chemical purity (typically >98%).

Characterization: Extensive characterization using techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure and location of the deuterium labels, and high-resolution mass spectrometry to confirm the mass and isotopic enrichment.

Once certified, this compound is used by pharmaceutical quality control laboratories and contract research organizations to validate analytical methods and as a routine internal standard for sample analysis. karger.com Its availability is critical for ensuring that different laboratories can produce consistent and comparable results, which is a requirement for regulatory submissions to health authorities like the FDA and EMA.

Table 3: Typical Specifications for a Reference Material

ParameterSpecificationAnalytical MethodPurpose
Chemical Purity ≥98%HPLC, LC-MSEnsures that the standard does not introduce interfering signals from impurities.
Isotopic Purity ≥99%Mass SpectrometryConfirms the percentage of molecules that are correctly labeled with deuterium.
Structural Identity Conforms to structure¹H-NMR, ¹³C-NMR, MSVerifies that the chemical structure is correct and deuterium is in the intended position.
Solubility Soluble in specified solventsVisual InspectionProvides information for proper handling and preparation of standard solutions.

Future Research Directions and Advanced Methodologies

Integration with High-Throughput Screening in Drug Discovery Research

High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of millions of compounds to identify potential therapeutic candidates. nih.govresearchgate.net The future of HTS is moving beyond simple hit identification towards incorporating more detailed biological and metabolic information earlier in the process. nih.govsemanticscholar.org This is where the application of analytical standards like N-Despropyl-macitentan-d4 becomes critical.

As HTS campaigns identify initial hits, subsequent high-throughput absorption, distribution, metabolism, and excretion (ADME) studies are conducted to triage compounds. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a key analytical platform in this space due to its speed and sensitivity. researchgate.net In this context, deuterated internal standards are essential for achieving the accuracy and precision required for reliable quantitative analysis. texilajournal.comnih.gov

Future research will likely focus on integrating metabolic profiling directly into the HTS workflow. For compounds structurally related to macitentan (B1675890), an HTS assay could be developed to rapidly assess their propensity to form N-despropyl metabolites. In such a scenario, this compound would be invaluable for:

Developing Robust Assays: Serving as a stable internal standard to build and validate high-throughput quantitative LC-MS/MS assays for the N-despropyl metabolite of newly discovered compounds.

Comparative Metabolism Studies: Enabling precise comparison of metabolite formation rates across large compound libraries, helping to select candidates with optimal metabolic profiles.

Automated Data Analysis: Facilitating the development of automated software workflows that can handle the vast amount of quantitative data generated, with the internal standard ensuring data consistency and reliability. researchgate.net

The trend toward miniaturization and automation in HTS necessitates highly reliable analytical methods to minimize variability. nih.govnih.gov The use of stable isotope-labeled internal standards (SIL-IS) like this compound compensates for variations in sample preparation and matrix effects, which is crucial in miniaturized, high-density formats (e.g., 384- and 1536-well plates). nih.gov

Advanced Analytical Techniques for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. tandfonline.com However, the field is continuously evolving, with new technologies offering enhanced sensitivity, specificity, and speed.

High-Resolution Mass Spectrometry (HRMS): While triple quadrupole (QqQ) mass spectrometers operating in Selected Reaction Monitoring (SRM) mode are traditionally used for quantitative bioanalysis, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems are gaining prominence. tandfonline.comnih.gov

Enhanced Specificity: HRMS provides accurate mass measurements (typically <5 ppm), which allows for the extraction of narrow mass chromatograms, significantly improving selectivity by separating the analyte signal from background interferences. tandfonline.com This is particularly useful for complex matrices.

Retrospective Analysis: HRMS collects full-scan data, enabling researchers to retrospectively mine data for other metabolites or biomarkers without re-running samples.

Isotopic Purity Assessment: HRMS is an excellent tool for rapidly determining the isotopic purity of deuterated standards like this compound, ensuring the quality of the reference material. nih.govrsc.org

Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) has already significantly reduced analysis times and improved resolution compared to conventional HPLC. nih.gov Future directions may involve the exploration of other separation techniques, such as hydrophilic interaction liquid chromatography (HILIC) for potentially polar metabolites or microflow LC systems that offer increased sensitivity and reduced solvent consumption. clinicallab.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation and dynamics. thermofisher.comnih.gov While not a direct quantification method for the metabolite itself, the principles of using deuterium (B1214612) labeling and high-resolution mass spectrometry are shared. Future applications could involve using HDX-MS to study how macitentan and its N-despropyl metabolite interact with their target receptors (ETA/ETB), providing insights into the structural basis of their activity. scilit.com

TechniqueAdvantage for this compound AnalysisFuture Outlook
UHPLC-QqQ-MS/MS Gold standard for sensitive and specific quantification.Continued use for routine high-throughput bioanalysis.
UHPLC-HRMS (Q-TOF, Orbitrap) Provides superior selectivity, enables retrospective data analysis, and allows for isotopic purity checks of the standard. tandfonline.comnih.govIncreasing adoption for both qualitative and quantitative workflows in drug metabolism studies.
Microflow LC-MS Offers enhanced sensitivity and lower solvent consumption, ideal for sample-limited studies.Integration into preclinical studies where sample volume is a constraint.
HDX-MS Can elucidate structural details of drug-receptor interactions. nih.govApplication in pharmacodynamic studies to understand the binding mechanism of N-Despropyl-macitentan.

Computational Chemistry and Modeling in Metabolite Research

Computational modeling has become an indispensable tool in drug development, allowing for the prediction and rationalization of experimental observations. In the context of macitentan and its metabolites, computational approaches can provide deep insights into its metabolic fate and pharmacological activity.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data with physiological information to simulate the pharmacokinetics of a drug and its metabolites in the body. Several PBPK models have been developed for macitentan and its active metabolite, N-Despropyl-macitentan (referred to as ACT-132577 or aprocitentan (B1667571) in some studies). nih.govresearchgate.netnih.gov These models have successfully predicted:

Plasma concentration-time profiles of both the parent drug and the metabolite. researchgate.net

The impact of drug-drug interactions with inhibitors and inducers of cytochrome P450 (CYP) enzymes, primarily CYP3A4, which is responsible for the formation of N-Despropyl-macitentan. nih.govresearchgate.net

Pharmacokinetic parameters across different patient populations and disease states. nih.gov

Future research using PBPK modeling could focus on refining these models to predict metabolite kinetics in specific populations (e.g., pediatric patients or those with organ impairment) to support clinical trial design.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of a substrate (like macitentan) within the active site of a metabolizing enzyme (like CYP3A4). researchgate.netnih.gov Such studies have been used to investigate the inhibitory effects of other compounds on macitentan metabolism. researchgate.netnih.gov Future computational studies could:

Model the binding of N-Despropyl-macitentan to its endothelin receptors (ETA and ETB) to understand the structural basis for its slightly different potency compared to the parent drug.

Use quantum mechanics (QM) calculations to predict the sites of metabolism on novel compounds related to macitentan, guiding the design of more metabolically stable analogues.

Standardization of Deuterated Internal Standards in Preclinical Development

The reliability of quantitative bioanalytical data is critically dependent on the quality and proper use of the internal standard. clearsynth.com While deuterated standards like this compound are considered the "gold standard," their use is not without potential pitfalls, necessitating clear standardization in preclinical development. researchgate.netscispace.com

Key Considerations for Standardization:

Isotopic Purity and Stability: The deuterated standard must have high isotopic enrichment and be free from contamination with the unlabeled analyte. acanthusresearch.com The position of the deuterium labels is crucial; they must be placed on non-exchangeable positions to prevent loss of the label in solution or during analysis. acanthusresearch.com

Mass Difference: A sufficient mass difference (typically ≥3 mass units) between the analyte and the standard is required to prevent spectral overlap. acanthusresearch.com

Chromatographic Behavior: Ideally, the deuterated standard should co-elute with the unlabeled analyte. However, deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), which must be accounted for during method development. scispace.com

Regulatory Expectations: Regulatory agencies emphasize the need for well-characterized and justified internal standards in bioanalytical method validation. researchgate.net Using a stable isotope-labeled version of the analyte is the preferred approach.

Q & A

Basic Research Questions

Q. How can N-Despropyl-macitentan-d4 be synthesized and characterized with isotopic purity for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or ethyl groups) via hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires mass spectrometry (MS) to confirm isotopic purity (>98% deuterium enrichment) and nuclear magnetic resonance (NMR) to verify structural integrity. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) should assess chemical purity (>95%) and rule out isotopic scrambling .

Q. What analytical techniques are most reliable for validating the identity and purity of this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is optimal. Key parameters include:

  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated and non-deuterated forms to avoid cross-talk.
  • Validation : Assess matrix effects, recovery rates, and limit of quantification (LOQ) using spiked plasma/serum samples .

Q. How should researchers design stability studies to evaluate this compound under varying storage and processing conditions?

  • Methodological Answer : Conduct accelerated stability tests at temperatures (-20°C to 40°C), pH ranges (2–9), and light exposure. Use LC-MS to monitor degradation products (e.g., back-exchange of deuterium or oxidation). Include short-term (24–72 hr) and long-term (≥6 months) assessments with statistical analysis of variance (ANOVA) to identify significant degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for this compound across species or dosing regimens?

  • Methodological Answer : Perform cross-species pharmacokinetic modeling using nonlinear mixed-effects (NLME) approaches to account for metabolic differences. Validate findings with in vitro hepatocyte or microsomal assays to assess species-specific enzyme activity. Reconcile discrepancies by comparing study variables such as sample preparation, analytical sensitivity, and dosing routes .

Q. How can researchers optimize isotopic dilution assays to minimize interference from endogenous analogs in complex biological samples?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Apply post-column infusion techniques to identify matrix interference regions. Optimize sample cleanup via solid-phase extraction (SPE) with deuterated analogs as internal standards. Validate selectivity using blank matrices from multiple donors .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in preclinical toxicity studies?

  • Methodological Answer : Employ Bayesian hierarchical models to integrate sparse or heterogeneous data. Use maximum likelihood estimation (MLE) for dose-response curves, incorporating covariates like body weight and organ-specific exposure. Sensitivity analyses should test assumptions about residual variability and parameter distributions .

Q. How can isotopic effects of deuterium in this compound influence in vivo metabolic stability, and how should these be experimentally quantified?

  • Methodological Answer : Compare metabolic half-lives of deuterated vs. non-deuterated analogs in in vitro cytochrome P450 (CYP) assays. Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on C-H bond cleavage. Validate via in vivo studies with radiolabeled tracers and compartmental pharmacokinetic modeling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between observed and predicted metabolite profiles of this compound?

  • Methodological Answer : Cross-validate metabolite identification using orthogonal techniques (e.g., NMR for structural elucidation and MS/MS for fragmentation patterns). Re-examine in silico predictions (e.g., bioinformatics tools like MetabolExpert) for false positives/negatives. Explore enzyme kinetics to identify atypical metabolic pathways .

Q. What protocols ensure reproducibility of this compound quantification in multi-center studies?

  • Methodological Answer : Standardize protocols for sample collection (e.g., anticoagulant type, centrifugation speed), storage (-80°C), and batch analysis. Implement inter-laboratory calibration using shared reference materials. Use mixed-effects models to account for site-specific variability in data reporting .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound Validation

ParameterMethod/ValueReference
Isotopic Purity≥98% (MS)
LOQ in Plasma0.1 ng/mL (LC-MS/MS)
Stability (-80°C)≥6 months (≤15% degradation)
Major CYP EnzymesCYP3A4, CYP2C8 (in vitro assays)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.